An In-depth Technical Guide to the Mechanism of Action of the Protein Kinase R Inhibitor C16
An In-depth Technical Guide to the Mechanism of Action of the Protein Kinase R Inhibitor C16
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanism of Pkr-IN-C16 (commonly known as C16), a specific inhibitor of the double-stranded RNA-dependent protein kinase (PKR). It details the inhibitor's impact on key signaling pathways, summarizes quantitative data from various studies, and outlines the experimental protocols used to elucidate its function.
Introduction to Protein Kinase R (PKR)
Double-stranded RNA-dependent protein kinase (PKR), also known as EIF2AK2, is a crucial serine/threonine kinase that acts as a key component of the innate immune system.[1][2] While constitutively expressed at low levels in most cells, its expression is significantly upregulated by interferons.[3] PKR is activated by various stimuli, including viral double-stranded RNA (dsRNA), bacterial lipopolysaccharide (LPS), cytokines like TNF-α and IL-1, and other cellular stressors.[4][5]
Upon activation, PKR undergoes dimerization and autophosphorylation.[6][7] Its primary and most well-characterized function is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF-2α).[2][7][8] This action leads to a global inhibition of protein synthesis, thereby impeding viral replication.[2][7] Beyond this canonical role, PKR is a central signaling hub that modulates multiple pathways, including NF-κB, p38 MAPK, JNK, and the inflammasome, influencing inflammation, apoptosis, and cell proliferation.[4][5][8][9]
Pkr-IN-C16 (C16): A Specific PKR Inhibitor
C16 is an imidazolo-oxindole compound that functions as a potent and specific ATP-binding site-directed inhibitor of PKR.[9][10] By targeting the kinase domain, C16 effectively prevents the autophosphorylation and subsequent activation of PKR, thereby blocking its downstream signaling functions.[1][11] This specificity makes C16 a valuable tool for studying the multifaceted roles of PKR and a promising therapeutic candidate for conditions where PKR overactivation is implicated, such as neurodegenerative diseases, inflammatory disorders, and certain cancers.[9][11][12][13]
Core Mechanism of Action and Downstream Effects
The primary mechanism of C16 is the direct inhibition of PKR's catalytic activity. This intervention triggers a cascade of downstream effects by modulating several critical cellular signaling pathways.
In response to stressors, activated PKR phosphorylates eIF2α, leading to a shutdown of mRNA translation.[8] C16 blocks this event, unlocking the translation blockade and restoring protein synthesis. This has been demonstrated in primary neuronal cultures and is a cornerstone of its neuroprotective effects against endoplasmic reticulum stress.[11]
PKR is a key mediator of inflammatory responses.[4] C16 exerts potent anti-inflammatory effects through two primary routes:
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Suppression of the NF-κB Pathway: PKR can activate the IκB kinase (IKK) complex, leading to the phosphorylation of IκB, its degradation, and the subsequent nuclear translocation of NF-κB to drive the transcription of pro-inflammatory genes.[4][8] C16 prevents NF-κB activation, thereby reducing the expression of cytokines and chemokines in models of inflammation.[1][13]
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Inhibition of Inflammasome Activation and Pyroptosis: PKR physically interacts with and is required for the activation of multiple inflammasome complexes, including NLRP3, NLRP1, NLRC4, and AIM2.[5][14] This activation leads to the cleavage of pro-caspase-1 into active caspase-1, which then processes pro-inflammatory cytokines IL-1β and IL-18 for secretion.[5][13] C16 significantly inhibits this process, decreasing the renal levels of key pyroptosis markers and reducing the secretion of IL-1β and IL-18 in models of sepsis-induced acute kidney injury.[13]
PKR activation is linked to apoptotic signaling.[10] C16 has demonstrated significant anti-apoptotic properties. For instance, in an excitotoxic rat model and in cell cultures stimulated with Amyloid β, C16 treatment prevents the activation of caspase-3, a key executioner of apoptosis.[10][11] This results in a marked reduction in neuronal cell death.[10][11]
In the context of cancer, C16 has been shown to block tumor cell growth and angiogenesis.[10] It achieves this by significantly decreasing the mRNA levels of several critical angiogenesis-related growth factors, including VEGF-A, VEGF-B, PDGF-A, PDGF-B, and FGF-2.[10]
Summary of Quantitative Data
The following tables summarize the quantitative effects of C16 as reported in various experimental models.
Table 1: In Vitro Efficacy of C16
| Cell Line | Treatment/Stimulus | C16 Concentration | Observed Effect | Citation |
| SH-SY5Y | Amyloid β (20 µM) | 1-1000 nM | Prevents PKR phosphorylation and caspase-3 activation. | [11] |
| SH-SY5Y | ER Stress | 0.1 or 0.3 µM | Protective against neuronal cell death. | [11] |
| Huh7 | N/A | 500–3000 nM | Decreased cell viability. | [10] |
| Huh7 | N/A | Not specified | Significantly decreased mRNA levels of VEGF-A/B, PDGF-A/B, FGF-2, EGF, and HGF. | [10] |
Table 2: In Vivo Efficacy of C16
| Animal Model | Disease/Injury Model | C16 Dosage | Observed Effect | Citation |
| Rat | Acute Excitotoxic Model (QA Injection) | 600 µg/kg | 47% decrease in neuronal loss; 37% decrease in cleaved caspase-3 positive neurons. | [10] |
| Rat | Acute Excitotoxic Model (QA Injection) | 600 µg/kg | 97% inhibition of IL-1β level increase. | [11] |
| Mouse | Sepsis-Induced Acute Kidney Injury (LPS) | Not specified | Effectively inhibited renal elevation of pro-inflammatory cytokines and chemokines; prevented NF-κB activation. | [13] |
| Neonatal Rat | Hypoxia-Ischemia (HI) Brain Injury | Not specified | Decreased brain infarct volume; attenuated neuronal cell apoptosis; alleviated brain cytokine mRNA expression. | [1] |
| Nude Mouse | Hepatocellular Carcinoma Xenograft | 30, 100, or 300 µg/kg | Dose-dependent decrease in tumor volume. | [9] |
Visualizations of Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental designs related to C16.
References
- 1. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKR in innate immunity, cancer, and viral oncolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PKR protein kinase--an interferon-inducible regulator of cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal integration via PKR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKR-Dependent Inflammatory Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of interferon action: characterization of the intermolecular autophosphorylation of PKR, the interferon-inducible, RNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Control of PKR Protein Kinase by Hepatitis C Virus Nonstructural 5A Protein: Molecular Mechanisms of Kinase Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Protein Kinase PKR in Cell Biology: from Antiviral to Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. C16 (drug) - Wikipedia [en.wikipedia.org]
- 13. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel role of PKR in inflammasome activation and HMGB1 release - PubMed [pubmed.ncbi.nlm.nih.gov]
